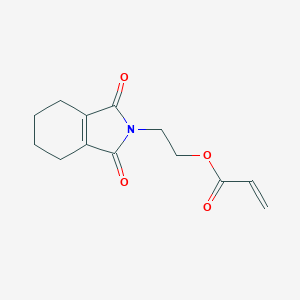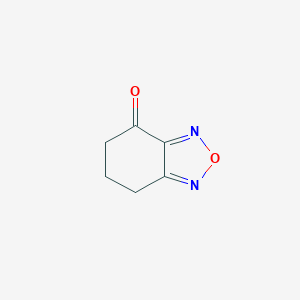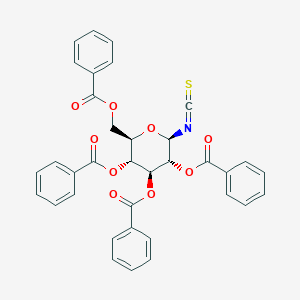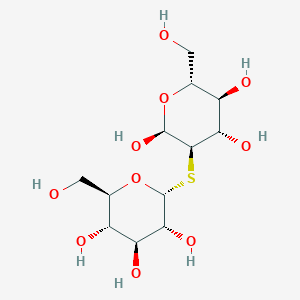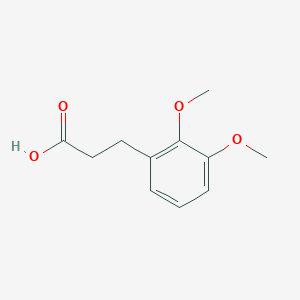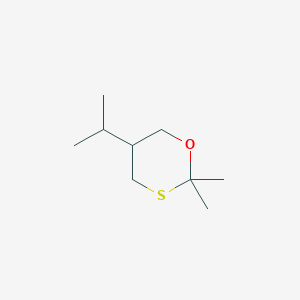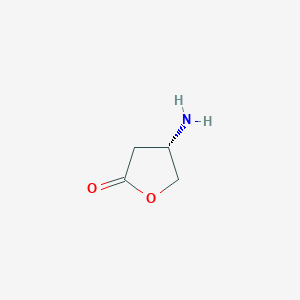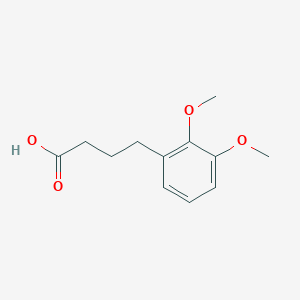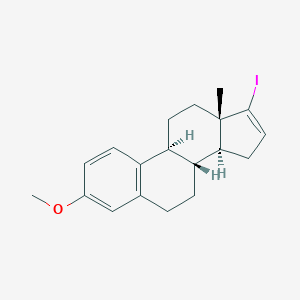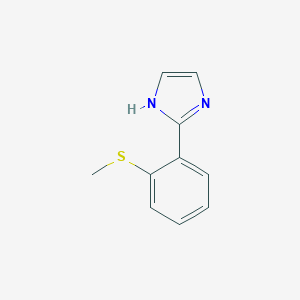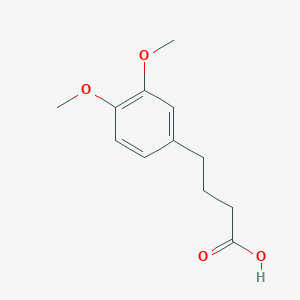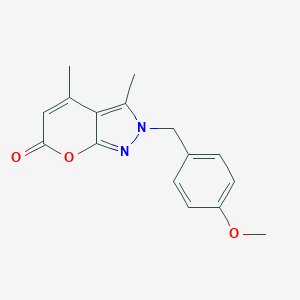
2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one, also known as PDP, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. This compound is known for its unique chemical structure and has been synthesized using various methods.
科学的研究の応用
2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has been studied for its potential use in various scientific research applications, including as an anti-inflammatory agent, an anti-cancer agent, and a neuroprotective agent. 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has been shown to inhibit the production of pro-inflammatory cytokines and reduce the proliferation of cancer cells. 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has also been shown to protect neurons from oxidative stress and improve cognitive function.
作用機序
The mechanism of action of 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
生化学的および生理学的効果
2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of cancer cell proliferation, the protection of neurons from oxidative stress, and the improvement of cognitive function. 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has also been shown to have antioxidant and anti-apoptotic effects.
実験室実験の利点と制限
2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has several advantages for lab experiments, including its synthetic accessibility, its unique chemical structure, and its potential use in various scientific research applications. However, there are also limitations to using 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one in lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of other diseases, and the identification of its molecular targets and signaling pathways. 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one may also be used as a starting point for the development of new compounds with improved pharmacological properties.
Conclusion:
In conclusion, 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one, or 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been investigated. 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has shown promising results in the treatment of various diseases, and further research is needed to fully understand its potential as a therapeutic agent.
合成法
The synthesis of 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one has been achieved using various methods, including a one-pot three-component reaction, a microwave-assisted synthesis, and a solvent-free synthesis. The one-pot three-component reaction involves the reaction of 4-methoxybenzaldehyde, ethyl acetoacetate, and 3,4-dimethylpyrazole in the presence of a catalyst. The microwave-assisted synthesis involves the reaction of 4-methoxybenzaldehyde, ethyl acetoacetate, and 3,4-dimethylpyrazole in the presence of a solvent and a catalyst under microwave irradiation. The solvent-free synthesis involves the reaction of 4-methoxybenzaldehyde, ethyl acetoacetate, and 3,4-dimethylpyrazole in the presence of a catalyst under solvent-free conditions. These methods have been optimized to obtain high yields of 2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one.
特性
CAS番号 |
144092-63-7 |
|---|---|
製品名 |
2-(4'-Methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one |
分子式 |
C16H16N2O3 |
分子量 |
284.31 g/mol |
IUPAC名 |
2-[(4-methoxyphenyl)methyl]-3,4-dimethylpyrano[2,3-c]pyrazol-6-one |
InChI |
InChI=1S/C16H16N2O3/c1-10-8-14(19)21-16-15(10)11(2)18(17-16)9-12-4-6-13(20-3)7-5-12/h4-8H,9H2,1-3H3 |
InChIキー |
JSKLXDBRUMMHQV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=NN(C(=C12)C)CC3=CC=C(C=C3)OC |
正規SMILES |
CC1=CC(=O)OC2=NN(C(=C12)C)CC3=CC=C(C=C3)OC |
その他のCAS番号 |
144092-63-7 |
同義語 |
2-(4'-methoxyphenylmethyl)-3,4-dimethylpyrano(2,3-c)pyrazol-6(2H)-one HA 22 HA-22 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-Diazabicyclo[2.2.1]heptane-2,7-dione](/img/structure/B139219.png)
